molecular formula C9H9N3O2 B13850433 5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride

5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride

Cat. No.: B13850433
M. Wt: 191.19 g/mol
InChI Key: HRNOMPNWCYMQDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a quinoline derivative.

    Amination: The precursor undergoes amination reactions to introduce amino groups at the 5 and 7 positions.

    Hydroxylation: A hydroxyl group is introduced at the 8 position through a hydroxylation reaction.

    Purification: The product is purified through recrystallization or chromatography.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve:

    Batch Processing: Large reactors are used to carry out the reactions in batches.

    Continuous Flow Processing: Reactions are carried out in a continuous flow system to improve efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, acylating agents, and sulfonating agents are often used in substitution reactions.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.

    Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of specific signaling pathways.

    Modulate Gene Expression: It can affect the expression of certain genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diamino-8-hydroxy-carbostyril Dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5,7-diamino-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H9N3O2/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8/h1-3,14H,10-11H2,(H,12,13)

InChI Key

HRNOMPNWCYMQDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2O)N)N

Origin of Product

United States

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